2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives have shown significant promise in anticancer research. Novel sulfonamide compounds have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These studies have found that certain sulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process crucial for eliminating cancerous cells. The compounds demonstrate the ability to activate caspase activity in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2016).
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. Research into new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has uncovered compounds with significant antibacterial and antifungal activities. These studies suggest the potential for sulfonamide derivatives to be developed into new antimicrobial agents, offering a pathway to combat resistant bacterial and fungal strains (Hassan, 2013).
Carbonic Anhydrase Inhibitors
Another area of application for sulfonamide derivatives is as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and pH regulation. Novel sulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of this enzyme, showcasing the versatility of sulfonamide derivatives in therapeutic applications beyond antimicrobial and anticancer activities. These inhibitors target cytosolic and tumor-associated carbonic anhydrase isozymes, highlighting their potential in managing conditions like glaucoma, epilepsy, and certain cancers (Garaj et al., 2005).
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHTGPPDCVUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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